molecular formula C17H16O2S B7876572 (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol CAS No. 1443350-98-8

(6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7876572
CAS No.: 1443350-98-8
M. Wt: 284.4 g/mol
InChI Key: CEXGDDHIZVAUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol is an organic compound that features a naphthalene ring substituted with a methoxy group and a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxynaphthalene and 5-methylthiophene.

    Grignard Reaction: A Grignard reagent is prepared from 5-methylthiophene by reacting it with magnesium in the presence of anhydrous ether. This Grignard reagent is then reacted with 6-methoxynaphthalene-2-carbaldehyde to form the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

    Bulk Preparation of Grignard Reagent: Using industrial reactors to prepare large quantities of the Grignard reagent.

    Controlled Reaction Conditions: Maintaining strict control over reaction conditions such as temperature, pressure, and inert atmosphere to ensure high yield and purity.

    Purification: Employing industrial purification techniques such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major products are alcohols or alkanes.

    Substitution: The products depend on the substituents introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its structural features make it a candidate for investigating binding affinities and reaction mechanisms in biological assays.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for developing new pharmaceuticals. Its potential biological activity can be explored for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.

    (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)ethanol: Similar structure but with an ethyl group instead of a methanol group.

    (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a methoxy group and a thiophene ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2S/c1-11-3-8-16(20-11)17(18)14-5-4-13-10-15(19-2)7-6-12(13)9-14/h3-10,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXGDDHIZVAUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC3=C(C=C2)C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188698
Record name 2-Thiophenemethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443350-98-8
Record name 2-Thiophenemethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443350-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.